molecular formula C19H12F3N3O3 B2472029 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 864923-13-7

2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2472029
CAS No.: 864923-13-7
M. Wt: 387.318
InChI Key: PLVPHMNNSLHLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H12F3N3O3 and its molecular weight is 387.318. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3/c20-19(21,22)11-5-7-12(8-6-11)24-15(26)9-25-10-23-16-13-3-1-2-4-14(13)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVPHMNNSLHLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with notable potential in medicinal chemistry. Its unique structural features suggest various biological activities that merit detailed investigation.

  • Molecular Formula : C21H19N3O6
  • Molecular Weight : 397.39 g/mol
  • CAS Number : 1189709-44-1

Research indicates that compounds similar to this structure often interact with specific biological pathways, including those related to cancer cell proliferation and apoptosis. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane permeability and bioavailability.

Anticancer Properties

Studies have shown that related compounds exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance:

  • Inhibition of RhoA Pathway : Compounds targeting the RhoA pathway have demonstrated effectiveness in reducing the proliferation of cancer cells through mechanisms involving actin polymerization and transcriptional regulation .

Cytotoxicity Studies

In vitro assays have been conducted to evaluate cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : PC-3 (prostate cancer), A375M2 (melanoma).
  • Results : The compound displayed potent cytotoxic effects at nanomolar concentrations, particularly against RhoC-overexpressing melanoma cells, indicating a selective mechanism of action that may spare normal cells while targeting malignant ones.

Apoptosis Induction

The compound has been observed to induce apoptosis in specific cancer cell lines. This effect is crucial as it suggests potential applications in therapies aimed at eliminating resistant cancer cells:

  • Mechanism : The apoptosis appears to be mediated by the activation of caspases and alterations in mitochondrial membrane potential.

Data Tables

Cell Line IC50 (μM) Effect Observed
PC-3< 1Inhibition of DNA synthesis
A375M2< 0.5Induction of apoptosis
A3755Minimal effect

Study 1: Efficacy in Prostate Cancer

In a controlled study involving PC-3 cells, treatment with the compound resulted in a significant decrease in cell viability after 24 hours of exposure. The mechanism was linked to the suppression of RhoA-mediated pathways that are critical for cell survival.

Study 2: Melanoma Cell Response

A375M2 cells treated with the compound showed a marked increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated a higher percentage of cells undergoing apoptosis after treatment with the compound.

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